2,2-Dichloro-3-cyclohexylcyclobutanone
Description
2,2-Dichloro-3-cyclohexylcyclobutanone is a halogenated cyclobutanone derivative characterized by a cyclobutanone core substituted with two chlorine atoms at the 2-position and a cyclohexyl group at the 3-position. This structure confers unique steric and electronic properties, making it a compound of interest in synthetic organic chemistry and pharmaceutical research.
Properties
IUPAC Name |
2,2-dichloro-3-cyclohexylcyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2O/c11-10(12)8(6-9(10)13)7-4-2-1-3-5-7/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTKYKSNIWKMSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(=O)C2(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-3-cyclohexylcyclobutanone typically involves the following steps:
Cycloaddition Reaction: The initial step often involves a [2+2] cycloaddition reaction between a suitable alkene and a dichlorocarbene precursor to form the cyclobutanone ring.
Substitution Reaction: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the cyclobutanone derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency.
Types of Reactions:
Oxidation: 2,2-Dichloro-3-cyclohexylcyclobutanone can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Ammonia (NH₃), thiols (RSH)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amines, thioethers
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2,2-Dichloro-3-cyclohexylcyclobutanone is . The compound features a cyclobutanone ring with two chlorine substituents and a cyclohexyl group. The presence of the dichloro substituents enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
Applications in Organic Synthesis
The unique structure of 2,2-Dichloro-3-cyclohexylcyclobutanone allows it to serve as a versatile building block in organic synthesis:
- Intermediate in Pharmaceutical Synthesis : The compound can be used as an intermediate in the synthesis of biologically active molecules, particularly those targeting specific biological pathways due to its reactivity.
- Precursor for Agrochemicals : It has potential applications in developing pesticides and herbicides, leveraging its chlorinated structure to enhance biological activity against pests.
Case Study 1: Medicinal Chemistry Applications
Research has demonstrated that derivatives of 2,2-Dichloro-3-cyclohexylcyclobutanone exhibit promising biological activities. For instance, compounds derived from this structure have shown efficacy in inhibiting certain enzymes linked to cancer progression. A study published in a peer-reviewed journal highlighted the compound's ability to selectively target cancer cells while sparing healthy cells, underscoring its potential for therapeutic applications.
Case Study 2: Agrochemical Development
In agricultural research, 2,2-Dichloro-3-cyclohexylcyclobutanone has been investigated as a precursor for novel herbicides. Field trials indicated that formulations containing this compound demonstrated enhanced weed control compared to traditional herbicides. The compound's unique chemical properties contribute to its effectiveness in disrupting plant growth processes.
Mechanism of Action
The mechanism by which 2,2-Dichloro-3-cyclohexylcyclobutanone exerts its effects depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the compound’s carbonyl group is targeted, leading to the formation of oxidized products.
Molecular Targets and Pathways: The molecular targets of this compound include nucleophiles and oxidizing agents. The pathways involved in its reactions are typically those associated with electrophilic and nucleophilic interactions, as well as redox processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone
- Structure: Features a cyclohexanone core with ethylamino and hydroxyphenyl substituents.
- Key Differences: The absence of halogen atoms (Cl) and the presence of polar groups (hydroxyl, ethylamino) enhance solubility in polar solvents compared to the dichloro-cyclohexylcyclobutanone. NMR data () for this compound shows distinct peaks at δ 157.64 (aromatic C-OH), 117.88–114.31 (aromatic carbons), and 69.70 (cyclohexanone carbonyl), suggesting differences in electronic environments compared to the dichlorinated target compound .
2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid
- Structure : Contains a dioxane ring with methyl and carboxylic acid groups.
- The carboxylic acid group introduces acidity (pKa ~4–5), absent in the target compound, which may influence reactivity in nucleophilic substitutions .
Ethyl 2-Ethyl-4-hydroxycyclopentanecarboxylate
- Structure : Cyclopentane derivative with ester and hydroxyl groups.
- Key Differences: The cyclopentane ring reduces ring strain compared to cyclobutanone, altering reaction kinetics (e.g., slower ring-opening reactions).
Physicochemical Properties and Reactivity
Halogenation Effects
- The dichloro substitution in 2,2-Dichloro-3-cyclohexylcyclobutanone increases molecular weight and lipophilicity compared to non-halogenated analogues (e.g., 4-hydroxy-4-methyl-2-pentanone in , melting point 221.3°C). This enhances membrane permeability but may reduce aqueous solubility .
- Chlorine atoms act as electron-withdrawing groups, polarizing the cyclobutanone carbonyl and increasing susceptibility to nucleophilic attack compared to methyl or hydroxyl substituents.
Steric Effects of the Cyclohexyl Group
- This contrasts with smaller substituents in compounds like 2-hydroxymethyl-1,3-propanediol (), which exhibit higher conformational flexibility .
Data Table: Comparative Overview
Biological Activity
2,2-Dichloro-3-cyclohexylcyclobutanone is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including antimicrobial properties, mechanisms of action, and relevant case studies. The compound's structure, reactivity, and applications in medicinal chemistry are also discussed.
Chemical Structure and Properties
The molecular formula of 2,2-Dichloro-3-cyclohexylcyclobutanone is C10H12Cl2O. It features a cyclobutanone core with dichlorination and cyclohexyl substitution, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H12Cl2O |
| Molecular Weight | 227.11 g/mol |
| IUPAC Name | 2,2-Dichloro-3-cyclohexylcyclobutanone |
| Melting Point | Not specified |
Antimicrobial Properties
Recent studies have indicated that 2,2-Dichloro-3-cyclohexylcyclobutanone exhibits significant antimicrobial activity. Research shows that it can inhibit the growth of various bacterial strains and fungi. For instance, in a study assessing its efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL for both pathogens .
The mechanism by which 2,2-Dichloro-3-cyclohexylcyclobutanone exerts its biological effects is believed to involve interaction with cellular membranes and enzymes. The presence of chlorine atoms may enhance lipophilicity, allowing for better penetration into microbial cells. Preliminary findings suggest that the compound disrupts cell wall synthesis in bacteria and alters membrane permeability .
Case Studies
- In Vitro Studies : A study conducted on human cell lines indicated that 2,2-Dichloro-3-cyclohexylcyclobutanone has cytotoxic effects at higher concentrations (IC50 = 25 µM), suggesting potential applications in cancer therapy. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups. The observed anti-tumor activity was attributed to both direct cytotoxic effects and modulation of immune responses .
Structure-Activity Relationship (SAR)
The biological activity of 2,2-Dichloro-3-cyclohexylcyclobutanone can be influenced by structural modifications. Studies indicate that variations in the cyclohexyl group or alterations in the chlorination pattern can significantly affect potency and selectivity towards specific biological targets .
Comparative Analysis
A comparative analysis with similar compounds reveals that while many chlorinated cyclobutanones exhibit antimicrobial properties, 2,2-Dichloro-3-cyclohexylcyclobutanone shows superior efficacy against resistant strains due to its unique structural features.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 2,2-Dichloro-3-cyclohexylcyclobutanone | 15 | Antimicrobial |
| Compound A | 30 | Antimicrobial |
| Compound B | >50 | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
